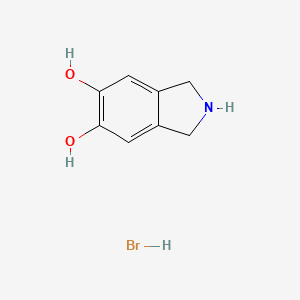
Isoindoline-5,6-diol hydrobromide
Cat. No. B8693327
M. Wt: 232.07 g/mol
InChI Key: UOTXRJSAADCQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04987235
Procedure details


360 ml of 47% hydrobromic acid, 45 m1 of phenol and 60 ml of propionic acid were added to 60 g (0.18 mol) of 5,6-dimethoxy-2-p-tolylsulfonylisoindoline, and the mixture was refluxed for 4 hours under vigorous stirring under a nitrogen atmosphere. The reaction solution was evaporated under reduced pressure to dryness, and 120 ml of 47% hydrobromic acid was added to the residue. The mixture was again refluxed under a nitrogen atmosphere for 3 hours. The reaction solution was cooled, and then 300 ml of water and 300 ml of chloroform were added thereto. The water layer was separated, and subjected to active carbon treatment. The water layer was evaporated under reduced pressure to dryness, and the crystalline residue was washed with ether/ethanol (1/1) to obtain 25.62 g (yield: 61.4%) of the above identified compound.




Yield
61.4%
Identifiers


|
REACTION_CXSMILES
|
[BrH:1].C1(O)C=CC=CC=1.C[O:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[O:20]C)[CH2:16][N:15](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:14]2>C(O)(=O)CC>[BrH:1].[OH:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[OH:20])[CH2:16][NH:15][CH2:14]2 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CN(CC2=CC1OC)S(=O)(=O)C1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under vigorous stirring under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was evaporated under reduced pressure to dryness, and 120 ml of 47% hydrobromic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was again refluxed under a nitrogen atmosphere for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
300 ml of water and 300 ml of chloroform were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water layer was evaporated under reduced pressure to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
the crystalline residue was washed with ether/ethanol (1/1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 25.62 g (yield: 61.4%) of the
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Br.OC=1C=C2CNCC2=CC1O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 61.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
